molecular formula C20H18N4O3 B2626889 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 1021054-51-2

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2626889
M. Wt: 362.389
InChI Key: ARUJKUAPIJUGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives synthesized from 2-(pyridine-2-ylamino)acetohydrazide exhibited significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 30.2 to 43.2 μg cm^-3, indicating their potential as effective antimicrobial agents. This suggests that cyclization of hydrazide acid group into a 1,3,4-oxadiazole nucleus enhances antimicrobial efficacy (Salimon, Salih, & Hussien, 2011).

Synthesis and Reactivity

The synthesis and reactivity of compounds containing the 1,3,4-oxadiazole ring, which is part of the chemical structure , have been extensively studied. Research into N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine demonstrated the potential of these compounds in creating a variety of heterocyclic derivatives. This highlights the versatility of the oxadiazole ring in synthesizing compounds with potential biological activities (El-Essawy & Rady, 2011).

Photoinduced Oxidative Annulation

Studies on photoinduced direct oxidative annulation involving the furan-2-yl group, similar to the one found in the compound of interest, have shown that it is possible to access highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants. This method provides a new pathway for the synthesis of complex molecules, potentially opening new avenues for the development of pharmaceuticals and materials science (Zhang et al., 2017).

Biological Activity of Derivatives

Further exploration into the biological activity of compounds containing pyrrolidin-1-yl and oxadiazole rings, similar to the compound of interest, revealed pronounced plant growth-stimulating effects. This indicates that these compounds could serve as effective agents in agricultural applications, demonstrating the diverse potential of the oxadiazole and pyrrolidine derivatives in scientific research beyond their antimicrobial properties (Pivazyan et al., 2019).

Safety And Hazards

As this compound is intended for research use only1, it should be handled with appropriate safety measures. This includes using personal protective equipment and working in a well-ventilated area. However, specific safety and hazard data for this compound are not available.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its chemical reactivity, potential biological activity, or as a building block for the synthesis of more complex molecules.


Please note that this analysis is based on the limited information available and might not be comprehensive. For more detailed information, please refer to specialized chemical literature or databases.


properties

IUPAC Name

2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-18(23-9-3-4-10-23)13-24-12-15(14-6-1-2-7-16(14)24)19-21-22-20(27-19)17-8-5-11-26-17/h1-2,5-8,11-12H,3-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUJKUAPIJUGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

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